molecular formula C14H19BrO2 B11835244 3-Bromo-4-heptylbenzoic acid CAS No. 81719-19-9

3-Bromo-4-heptylbenzoic acid

Cat. No.: B11835244
CAS No.: 81719-19-9
M. Wt: 299.20 g/mol
InChI Key: ZFTVHRRVPXVVGI-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoic Acid Derivatives with Halogen and Alkyl Substituents

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. The introduction of a halogen, such as bromine, and a long alkyl chain, like a heptyl group, onto the benzoic acid core dramatically influences the molecule's physical and chemical characteristics. The bromine atom, being electronegative, acts as an electron-withdrawing group, affecting the acidity of the carboxylic acid. Furthermore, its presence provides a reactive site for various chemical transformations.

The long alkyl chain, in this case, a heptyl group, imparts a significant degree of lipophilicity to the molecule. This feature can enhance solubility in non-polar solvents and is a key factor in the design of molecules with specific self-assembling properties, such as those found in liquid crystals. smolecule.comceon.rs The interplay between the polar carboxylic acid group, the reactive bromo substituent, and the non-polar alkyl chain creates a molecule with amphipathic character, making it a subject of interest for materials science and medicinal chemistry. For instance, similar amphipathic benzoic acid derivatives have been explored for their potential in developing new therapeutic agents. chemsrc.com

Strategic Importance of Aryl Halides in Chemical Synthesis and Methodological Development

Aryl halides, including aryl bromides, are exceptionally important intermediates in organic synthesis. iitk.ac.infiveable.me Their utility stems from their ability to participate in a wide array of coupling reactions, which are fundamental to the construction of complex organic molecules. chemistrylearner.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, frequently employ aryl halides to form new carbon-carbon bonds. chemistrylearner.com This capability is crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.melibretexts.org

The carbon-bromine bond in aryl bromides offers a balance of reactivity and stability, making it suitable for a variety of synthetic transformations without being overly reactive. fiveable.me This allows for selective reactions at the bromine-substituted position while leaving other parts of the molecule intact. The development of new and more efficient methods for the formation and reaction of aryl halides continues to be an active area of research, underscoring their strategic importance in modern organic chemistry. wikipedia.orgacs.orgorganic-chemistry.org

Overview of Research Trajectories for 3-Bromo-4-heptylbenzoic Acid

Research concerning this compound appears to be primarily focused on its role as an intermediate in the synthesis of more complex molecules, particularly those with potential applications in materials science. The unique combination of a reactive bromine atom, a carboxylic acid group, and a long alkyl chain makes it a versatile building block.

While extensive, dedicated studies on this compound itself are not widely published, its structural motifs are found in compounds designed for specific purposes. For example, similar long-chain alkyl-substituted benzoic acids are known to exhibit liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal. ceon.rsnih.govhartleygroup.org The investigation of such compounds contributes to the development of new materials for displays and other electronic devices. chemimpex.com The synthesis of derivatives of this compound is also relevant in the context of creating novel pharmaceutical compounds. google.com

Interactive Data Table: Physicochemical Properties of Related Benzoic Acid Derivatives

To provide context for the properties of this compound, the following table presents data for structurally related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC14H19BrO2299.2081719-19-9 lookchem.com
4-Bromobenzoic acidC7H5BrO2201.02 nih.gov586-76-5 nih.gov
3-Bromo-4-methoxybenzoic acidC8H7BrO3231.04 nih.gov99-58-1 nih.gov
3-Bromo-4-tert-butylbenzoic acidC11H13BrO2257.12 nih.gov38473-89-1 nih.gov
4-Heptylbenzoic acidC14H20O2220.3138350-87-7 chemsrc.com
3-Bromo-4-formylbenzoic acidC8H5BrO3229.0391760-66-6 sigmaaldrich.com
3-Bromo-4-fluorobenzoic acidC7H4BrFO2219.011007-16-5 google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81719-19-9

Molecular Formula

C14H19BrO2

Molecular Weight

299.20 g/mol

IUPAC Name

3-bromo-4-heptylbenzoic acid

InChI

InChI=1S/C14H19BrO2/c1-2-3-4-5-6-7-11-8-9-12(14(16)17)10-13(11)15/h8-10H,2-7H2,1H3,(H,16,17)

InChI Key

ZFTVHRRVPXVVGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 3 Bromo 4 Heptylbenzoic Acid

Participation of the Aryl Bromide in Carbon-Carbon Bond Forming Reactions

The carbon-bromine (C-Br) bond on the aromatic ring of 3-Bromo-4-heptylbenzoic acid is a key site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium catalysis is a cornerstone of C-C bond formation, and aryl bromides are excellent substrates for these transformations. libretexts.org The reactivity of the C-Br bond in this compound allows it to readily participate in two of the most powerful palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Heck reaction.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org For this compound, this reaction enables the substitution of the bromine atom with a wide variety of aryl, heteroaryl, vinyl, or alkyl groups. The general mechanism involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific coupling partners. nih.gov

ParameterTypical Conditions for Suzuki-Miyaura Coupling
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Ligand Triphenylphosphine (PPh₃), SPhos, XPhos
Boron Reagent Arylboronic acids, Alkylboronic acids, Potassium trifluoroborates
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, n-Butanol, Water mixtures

The Heck reaction , also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide and an alkene. wikipedia.org In this reaction, this compound can be coupled with various alkenes to introduce a vinyl or substituted vinyl group at the 3-position of the benzene (B151609) ring. The reaction typically proceeds with trans-selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

ParameterTypical Conditions for Heck Reaction
Palladium Catalyst Pd(OAc)₂, PdCl₂
Ligand PPh₃, P(o-tol)₃
Alkene Partner Styrene, Acrylates, Ethylene
Base Triethylamine (Et₃N), NaOAc, K₂CO₃
Solvent Acetonitrile, DMF, NMP

Copper-Mediated Arylation and Ullmann-Type Coupling

Copper-mediated reactions provide an alternative to palladium for C-C bond formation. The classic Ullmann condensation involves the self-coupling of two aryl halide molecules in the presence of copper metal at high temperatures. While effective for synthesizing symmetrical biaryls, the harsh conditions limit its scope. Modern protocols often use soluble copper(I) salts (e.g., CuI) with ligands, allowing the reactions to proceed under milder conditions. This compound could undergo such coupling to form a biphenyl (B1667301) dicarboxylic acid derivative. Furthermore, copper catalysis is widely used for C-N and C-O bond formation, as seen in Ullmann-type reactions that couple aryl halides with amines, phenols, or alkoxides, demonstrating the versatility of copper in activating the C-Br bond. google.comnih.gov

Photoredox Catalysis for Aryl Radical Generation and Functionalization

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for organic synthesis. nih.gov This technique can be applied to this compound to generate an aryl radical via a single-electron transfer (SET) process. An excited-state photocatalyst, often an iridium or ruthenium complex, transfers an electron to the aryl bromide, leading to the cleavage of the C-Br bond and formation of the corresponding aryl radical. rsc.org This highly reactive intermediate can participate in a variety of transformations, including C-H arylation or coupling with other radical species. A particularly effective strategy is the combination of photoredox catalysis with nickel catalysis. nih.gov In this dual catalytic system, the aryl radical generated by the photocatalyst is trapped by a Ni(0) complex, leading to a Ni(II)-aryl species that can then undergo cross-coupling with a variety of partners under exceptionally mild conditions. nih.gov

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety (–COOH) is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities.

Esterification and Amidation Reactions

Esterification , the conversion of the carboxylic acid to an ester, is a fundamental transformation. This can be achieved through several methods, most commonly the Fischer esterification, which involves reacting this compound with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, the reaction can be promoted by coupling agents or by first converting the carboxylic acid to a more reactive derivative.

Amidation is the process of forming an amide from the carboxylic acid and an amine. Due to the low electrophilicity of the carboxylic acid's carbonyl carbon and the basicity of the amine, the direct reaction is often inefficient. Therefore, the carboxylic acid is typically activated using a coupling reagent. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. This method is standard in peptide synthesis and is broadly applicable to molecules like this compound for creating benzamide (B126) derivatives. google.com

Coupling ReagentFull NameByproducts
DCC N,N'-DicyclohexylcarbodiimideDicyclohexylurea (DCU)
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimideWater-soluble urea
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateTetramethylurea
CDI CarbonyldiimidazoleImidazole, CO₂

Formation of Reactive Acyl Derivatives (e.g., Acid Chlorides, Anhydrides)

To enhance the reactivity of the carboxyl group for acylation reactions, this compound can be converted into more electrophilic acyl derivatives.

Acid chlorides are among the most common reactive derivatives. They are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-4-heptylbenzoyl chloride is a highly reactive intermediate that can be readily used in situ or isolated for subsequent reactions with a wide range of nucleophiles, including alcohols (to form esters) and amines (to form amides), often without the need for a catalyst.

Acid anhydrides can be formed by reacting an acid chloride with the carboxylate salt of the parent acid or by using a dehydrating agent like phosphorus pentoxide (P₄O₁₀). Symmetrical anhydrides of this compound can act as effective acylating agents, offering an alternative to acid chlorides, sometimes with milder reaction conditions.

Remote C-H Functionalization of Substituted Benzoic Acids

Recent advancements in organic synthesis have enabled the selective functionalization of C-H bonds that are distant from the primary functional groups on an aromatic ring. For substituted benzoic acids like this compound, these methods provide powerful tools for structural modification at positions that are not easily accessible through classical synthetic routes.

The direct functionalization of the C-H bond at the meta-position to the carboxyl group in benzoic acids is a significant challenge in synthetic chemistry. researchgate.netnih.gov The inherent electronic properties of the carboxyl group typically direct reactions to the ortho position, making meta-selectivity a difficult task to achieve. researchgate.net However, innovative strategies utilizing transition-metal catalysis have been developed to overcome this hurdle.

Researchers have successfully employed template-based approaches to direct catalysts to the meta-position. researchgate.netwikipedia.org These methods often involve the temporary installation of a directing group that positions a metal catalyst, such as palladium or ruthenium, in proximity to the targeted meta C-H bond. researchgate.netresearchgate.net For instance, a common strategy involves the use of a nitrile-containing template linked to the benzoic acid. This template coordinates to the metal center and facilitates the activation of the C-H bond that is para to the metal's coordination site on the ring, which corresponds to the meta-position relative to the carboxyl group. researchgate.net

A general protocol for the meta-C-H olefination of benzoic acid derivatives has been reported using a nitrile-based sulfonamide template with a palladium catalyst. researchgate.net This reaction can proceed using molecular oxygen as the terminal oxidant, offering a more environmentally benign and cost-effective approach. rsc.org The reaction conditions are generally mild and can tolerate a variety of substituents on the benzoic acid ring. wikipedia.orgrsc.org While specific studies on this compound are not detailed, the established methodologies for other substituted benzoic acids provide a clear blueprint for its potential meta-functionalization.

Table 1: Representative Conditions for Meta-C-H Olefination of Benzoic Acid Derivatives

Component Example Reagent/Condition Purpose
Catalyst Pd(OAc)₂ Facilitates C-H activation
Template Nitrile-based sulfonamide Directs catalyst to the meta-position
Ligand Mono-N-protected amino acid (e.g., N-Ac-Gly-OH) Enhances yield and selectivity rsc.org
Oxidant O₂ or AgOAc Regenerates the active catalyst
Solvent Dichloroethane (DCE) or similar Provides reaction medium

| Temperature | 80-120 °C | Provides energy for the reaction |

Directed ortho-metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic compounds. The carboxylic acid group is a capable directing group for metalation, facilitating the deprotonation of the C-H bond at the ortho position. rsc.orgresearchgate.net In the case of this compound, the carboxyl group at C-1 would direct metalation to the C-2 position.

Studies on unprotected 3-bromobenzoic acid have shown that treatment with a hindered lithium dialkylamide, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), at low temperatures results in the formation of a lithium 3-bromo-2-lithiobenzoate dianion. nih.gov This lithiated intermediate can then be trapped by various electrophiles to introduce a substituent specifically at the C-2 position. nih.gov The presence of the C-4 heptyl group is not expected to alter this regioselectivity, as the directing power of the carboxylate group is dominant. This methodology offers a direct route to contiguously substituted benzoic acids. rsc.org

The stability of the generated lithiated species is a critical factor. The 3-bromo-2-lithiobenzoate intermediate has been noted to be less stable than its 3-chloro counterpart, with a tendency to eliminate lithium bromide to form a benzyne (B1209423) intermediate. nih.gov Careful control of reaction temperature and the choice of base are therefore crucial for achieving high yields of the desired 2-substituted product.

Table 2: General Scheme for Directed Ortho-Metalation of this compound

Step Reagent Intermediate/Product
1. Deprotonation Hindered lithium amide (e.g., LDA) in THF, -50 to -78 °C Lithium 3-bromo-4-heptyl-2-lithiobenzoate

| 2. Electrophilic Quench | Electrophile (e.g., CH₃I, (CH₃)₂S₂, etc.) | 2-Substituted-3-bromo-4-heptylbenzoic acid |

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic and steric properties of the substituents already present. Benzoic acids are generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the carboxylic acid group, often necessitating harsh reaction conditions. researchgate.net

For this compound, the outcome of an EAS reaction is determined by the combined directing effects of the three substituents:

-COOH (at C-1): A deactivating group and a meta-director. It directs incoming electrophiles to the C-3 and C-5 positions.

-Br (at C-3): A deactivating group but an ortho, para-director. It directs incoming electrophiles to the C-2 and C-4 positions.

-C₇H₁₅ (at C-4): An activating group and an ortho, para-director. It directs incoming electrophiles to the C-3 and C-5 positions.

The positions C-3 and C-4 are already substituted. Therefore, the directing effects converge on positions C-2 and C-5. The powerful activating and ortho, para-directing effect of the C-4 heptyl group, combined with the meta-directing effect of the C-1 carboxyl group, strongly favors substitution at the C-5 position. The C-3 bromo group directs towards the C-2 position. However, the C-2 position is sterically hindered, being situated between the carboxyl and bromo groups. Consequently, electrophilic attack is most likely to occur at the C-5 position, which is activated by the alkyl chain and directed by both the alkyl and carboxyl groups.

Table 3: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Effect Favored Position(s)
-COOH C-1 Deactivating Meta C-5
-Br C-3 Deactivating Ortho, Para C-2
-C₇H₁₅ C-4 Activating Ortho, Para C-5

Computational and Theoretical Investigations of 3 Bromo 4 Heptylbenzoic Acid

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic landscape of molecules. These studies provide insights into electron distribution, molecular geometry, and orbital energies, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the ground state properties of molecules. For brominated benzoic acids, DFT calculations, particularly using the B3LYP functional, are frequently employed to determine optimized molecular structures, vibrational frequencies, and other electronic properties. indexcopernicus.combas.bg

Studies on molecules like 2-amino-5-bromobenzoic acid and other derivatives have demonstrated that DFT can accurately predict geometric parameters such as bond lengths and angles when compared to experimental data from X-ray crystallography. indexcopernicus.comdergipark.org.tr For instance, calculations on 2-amino-5-bromobenzoic acid using the B3LYP method with 6-311++G(d,p) and 6-31G* basis sets have been performed to analyze its stable conformers and vibrational spectra. dergipark.org.trresearchgate.net These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating the vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra. indexcopernicus.comresearchgate.net This combined experimental and theoretical approach provides a detailed assignment of the molecule's vibrational modes. indexcopernicus.com

The following table summarizes typical DFT methodologies used for studying brominated benzoic acid derivatives, which would be applicable to 3-bromo-4-heptylbenzoic acid.

Compound StudiedDFT FunctionalBasis SetKey Properties Investigated
2-amino-5-bromobenzoic acidB3LYP6-311+G / 6-311++GMolecular structure, vibrational wavenumbers, potential energy distribution (PED). indexcopernicus.com
2-amino-5-bromobenzoic acidB3LYP6-31G*Tautomeric forms, structural properties, HOMO-LUMO analysis. dergipark.org.tr
Phenacyl benzoates (from benzoic acids)B3LYP6-311+G(2d,p)Optimized structures, bond lengths, bond angles, frequency analysis. bas.bg
Halogenated benzoic acids (F, Cl, Br)DFT (unspecified)Not specifiedpKa values, correlation with HOMO-LUMO energy differences. nih.gov

These studies collectively show that DFT is a reliable tool for modeling the ground state of brominated benzoic acids, providing a solid foundation for understanding their structural and electronic characteristics.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability. nih.gov

The HOMO-LUMO gap can also be correlated with other chemical properties. For example, a study on 2-amino-5-halogenated benzoic acids computed pKa values and related them to the calculated HOMO-LUMO energy differences, demonstrating a link between frontier orbital energies and acidity. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
2-amino-5-fluorobenzoic acid-6.04-1.484.56DFT (unspecified) nih.gov
2-amino-5-chlorobenzoic acid-6.21-1.724.49DFT (unspecified) nih.gov
2-amino-5-bromobenzoic acid-6.26-1.784.48DFT (unspecified) nih.gov

Note: The specific values can vary depending on the level of theory and basis set used.

This data suggests that for this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the carboxyl group, while the LUMO would also be centered on the aromatic system, available to accept electron density in chemical reactions.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions are crucial in determining the supramolecular chemistry and crystal packing of molecules. For brominated compounds, halogen bonding is a key interaction that has been the subject of intensive investigation. conicet.gov.arresearchgate.net

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This phenomenon is attributed to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the C-X covalent bond. rsc.org

Computational methods are essential for quantifying the strength and understanding the nature of halogen bonds. Quantum mechanics (QM) computations can provide interaction energies and analyze the geometric parameters that define these bonds.

For 4-bromo-3,5-di(methoxy)benzoic acid and the parent 4-bromobenzoic acid, QM calculations were used to evaluate the energetics of the Br···Br interactions. conicet.gov.ar The study found that the Br···Br distance was significantly shorter in the methoxy-substituted compound (3.58 Å) compared to the parent acid (3.81 Å), indicating a stronger interaction, which was supported by the calculated interaction energies. conicet.gov.ar The analysis of the C-Br···Br angles (θ1 and θ2) confirmed the Type II geometry, which is characteristic of these interactions.

CompoundBr···Br Distance (Å)C-Br···Br Angles (θ1, θ2)Interaction Nature
4-bromo-3,5-di(methoxy)benzoic acid3.5898.3°, 163.0°Type II Halogen Bond conicet.gov.ar
4-bromobenzoic acid3.8191.6°, 163.5°Type II Halogen Bond conicet.gov.ar

These computational studies reveal that halogen bonds are a predictable and tunable interaction, influenced by other substituents on the aromatic ring. For this compound, one could expect similar Br···O or Br···Br interactions to play a role in its solid-state structure, alongside the typical carboxylic acid hydrogen-bonding dimers.

Mechanistic Elucidation of Reactions Involving Brominated Benzoic Acids

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing researchers to map out reaction pathways, calculate activation energies, and identify transition states. Several key reactions involving brominated benzoic acids have been investigated using these methods.

One such reaction is the Hunsdiecker reaction, specifically the decarboxylative bromination of aromatic carboxylic acids. While traditionally thought to proceed via a radical pathway, recent studies combining experimental work with DFT calculations have suggested an alternative, non-radical mechanism for electron-rich aromatic acids. rsc.orgrsc.org A proposed pathway involves the formation of a hypobromite (B1234621) intermediate, which then undergoes a concerted decarboxylation-bromination step through a four-membered transition state. rsc.org Radical clock experiments have supported this non-radical pathway by showing no evidence of cyclized products that would be expected from a radical intermediate. rsc.orgrsc.org

Another important reaction is benzylic bromination, where a bromine atom is introduced at the carbon adjacent to the aromatic ring. The mechanism is well-established to proceed through a free-radical chain reaction, initiated by light or heat. masterorganicchemistry.com Computational studies can model the bond dissociation energies to explain the high selectivity for the benzylic position, as the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule. The use of N-Bromosuccinimide (NBS) is common in these reactions to maintain a low, constant concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.com

Kinetic studies on the bromination of hydroxy benzoic acids have also employed computational insights to explain the catalytic effect of bromide ions, suggesting complex mechanisms that deviate from simple electrophilic attack. core.ac.uk

These examples underscore the synergy between computational and experimental chemistry in building a detailed picture of reaction mechanisms for brominated benzoic acids, a framework that is directly applicable to understanding the reactivity of this compound.

Conformational Analysis and Molecular Dynamics Simulations of Alkyl-Substituted Benzoic Acids

The conformational flexibility of the heptyl chain in this compound significantly influences its physical properties and interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

For a homologous series of p-n-alkylbenzoic acids, DFT calculations have been used to investigate their molecular structures and vibrational spectra. icm.edu.pl These studies show that the alkyl chain can adopt various conformations, with the all-trans conformation generally being the most stable in the gas phase. The presence of multiple rotatable bonds in the heptyl chain of this compound leads to a large number of possible conformers.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule over time, including the transitions between different conformations. In the context of liquid crystals, MD simulations can help to understand the relationship between molecular structure and the formation of different mesophases. For 4-heptylbenzoic acid, it has been noted that the conformational degrees of freedom in the heptyl chain contribute to its polymorphic behavior.

The following table summarizes key conformational and electronic properties for a series of p-n-alkylbenzoic acids, as determined by DFT calculations.

Molecule (p-n-alkylbenzoic acid) Total Energy (AU) HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
4-butylbenzoic acid-578.1287-6.98-1.255.73
5-pentylbenzoic acid-617.4457-6.97-1.265.71
6-hexylbenzoic acid-656.7588-6.96-1.275.69
7-heptylbenzoic acid-696.0804-6.95-1.285.67
8-octylbenzoic acid-735.3990-6.94-1.295.65
9-nonylbenzoic acid-774.7164-6.93-1.305.63

Data adapted from a study on p-n-alkylbenzoic acids. icm.edu.pl

These computational investigations are crucial for understanding the structure-property relationships of this compound and for designing new materials with specific functionalities.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Bromo-4-heptylbenzoic Acid as a Versatile Synthetic Intermediate

The reactivity of the bromine and carboxylic acid functionalities, combined with the influence of the long alkyl chain, positions this compound as a key intermediate in the synthesis of more complex chemical structures.

In the field of organic synthesis, the strategic placement of functional groups in this compound allows for its incorporation into larger, more intricate molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing a handle for further chemical transformations. The bromine atom, on the other hand, serves as a reactive site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is instrumental in the construction of complex molecular frameworks that are often sought after in medicinal chemistry and drug discovery.

The presence of the bromine atom makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govrsc.org This reaction is a powerful tool for the formation of biaryl compounds, which are structural motifs found in many pharmaceuticals, agrochemicals, and advanced materials. By reacting this compound with various boronic acids or esters, chemists can synthesize a wide array of substituted biaryl carboxylic acids. These products can then be further modified to create sophisticated ligands with tailored electronic and steric properties for use in catalysis and coordination chemistry. The heptyl group in these structures can enhance solubility in organic solvents and influence the self-assembly properties of the final molecules.

Integration into Functional Materials

The unique combination of a rigid aromatic core and a flexible alkyl chain in this compound and its derivatives makes it a promising component for the design of novel functional materials.

Benzoic acid derivatives with long alkyl chains are well-known building blocks for liquid crystals. researchgate.net The rod-like shape of these molecules, arising from the rigid benzene (B151609) ring and the extended heptyl group, is conducive to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimeric structures that enhance the anisotropy of the molecular shape and promote liquid crystalline behavior. By incorporating this compound into more complex ester or amide-based structures, researchers can fine-tune the melting points and the temperature ranges of the liquid crystalline phases. The bromine atom offers a site for further functionalization, allowing for the synthesis of liquid crystals with specific optical or electronic properties.

ParameterInfluence of Molecular Structure
Mesophase TypeDependent on molecular shape and intermolecular interactions
Transition TemperaturesAffected by the length of the alkyl chain and the nature of the core
AnisotropyEnhanced by the rigid aromatic core and hydrogen bonding

The principles of supramolecular chemistry and crystal engineering rely on the predictable self-assembly of molecules through non-covalent interactions. The carboxylic acid group of this compound is a robust hydrogen bond donor and acceptor, capable of forming well-defined supramolecular synthons, such as the common carboxylic acid dimer. uva.nl The bromine atom can participate in halogen bonding, another important non-covalent interaction that is increasingly being used to direct the assembly of molecules in the solid state. The heptyl chain, through van der Waals interactions, can influence the packing of the molecules in a crystal lattice. This interplay of hydrogen bonding, halogen bonding, and van der Waals forces provides a powerful toolkit for the rational design of crystalline materials with desired architectures and properties. The study of how these interactions guide the self-assembly of this compound and its derivatives is an active area of research in crystal engineering. nso-journal.org

Interaction TypeParticipating GroupRole in Assembly
Hydrogen BondingCarboxylic AcidForms predictable dimers and chains
Halogen BondingBromineDirectional interaction for crystal engineering
van der Waals ForcesHeptyl ChainInfluences molecular packing and solubility

Methodological Advancements in Catalysis Research

While direct catalytic applications of this compound are not widely reported, its role as a precursor to catalytically active species is of considerable interest. The synthesis of complex ligands from this building block, as mentioned earlier, is a key area of focus. These ligands can be used to create transition metal complexes that catalyze a variety of organic transformations. Furthermore, the study of reactions involving this compound, such as copper-catalyzed amination reactions, contributes to the broader understanding and development of new catalytic methodologies. nih.gov The insights gained from studying the reactivity of this and related bromobenzoic acids can lead to the discovery of more efficient and selective catalytic systems for the synthesis of valuable chemical compounds.

Substrate for Exploring Novel Catalytic Reactions

The molecular architecture of this compound makes it a potentially valuable substrate for investigating and developing new catalytic transformations. The key reactive handles—the C-Br bond and the C-H bonds on the aromatic ring—are prime targets for transition metal-catalyzed cross-coupling and functionalization reactions.

Potential Research Applications:

Palladium-Catalyzed Cross-Coupling: The aryl bromide moiety is a classic electrophile for a wide array of palladium-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. Researchers could employ this compound as a test substrate to:

Evaluate the efficacy and substrate scope of newly designed palladium catalysts or ligands.

Optimize reaction conditions for coupling reactions involving sterically hindered or electronically challenging partners.

Synthesize novel biaryl compounds or other complex molecules for materials science or medicinal chemistry applications.

C-H Activation/Functionalization: The carboxylic acid group can act as an endogenous directing group, guiding a transition metal catalyst (e.g., palladium, rhodium, ruthenium) to selectively activate and functionalize the C-H bond at the ortho position (C5). This makes the compound an excellent candidate for exploring:

Ortho-Olefination or Alkylation: Introducing new carbon-carbon bonds at the position adjacent to the directing group.

Ortho-Acylation or Arylation: Creating more complex aromatic systems.

The table below illustrates hypothetical outcomes of using this compound as a substrate in various catalytic reactions, showcasing its potential versatility.

Reaction Type Catalyst System (Example) Coupling Partner Potential Product Significance of Research
Suzuki CouplingPd(OAc)₂, SPhosArylboronic acid5-Aryl-4-heptylbenzoic acidSynthesis of biaryl structures for liquid crystals or OLEDs.
Heck CouplingPdCl₂(PPh₃)₂Alkene (e.g., Styrene)5-Vinyl-4-heptylbenzoic acidIntroduction of vinyl groups for polymerization or further functionalization.
C-H Olefination[RhCp*Cl₂]₂Alkene5-Alkenyl-3-bromo-4-heptylbenzoic acidTesting regioselectivity and efficiency of new C-H activation catalysts.

This table is based on established chemical principles and represents potential, rather than documented, research findings for this specific compound.

Development of Tailored Directing Groups

The carboxylic acid moiety in this compound is a well-known directing group in C-H activation chemistry. However, its effectiveness can be modulated or enhanced by converting it into other functional groups. This allows the compound to serve as a platform for the development and evaluation of new, tailored directing groups.

Research Focus Areas:

Modulating Reactivity: By converting the carboxylic acid to various amides (e.g., using different amines), researchers can fine-tune the electronic and steric properties of the directing group. This can influence the rate and success of subsequent C-H activation steps.

Switching Regioselectivity: While the carboxylate directs functionalization to the C5 position, a newly installed directing group could potentially favor functionalization at the C2 position, offering a switchable strategy for site-selective synthesis.

The following table outlines how modifications to the carboxylic acid group could lead to the development of tailored directing groups for different synthetic outcomes.

Original Group Modified Directing Group Potential C-H Functionalization Site Catalyst (Example) Research Goal
Carboxylic Acid (-COOH)Carboxylate (-COO⁻)C5 (ortho)Pd(II), Rh(III)Baseline for ortho-functionalization.
Carboxylic Acid (-COOH)PicolinamideC5 (ortho)Pd(II)Enhanced reactivity and yield for ortho-arylation.
Carboxylic Acid (-COOH)TriazoleC2 (meta)Ru(II)Achieving meta-selective C-H functionalization.

This table illustrates potential research avenues based on known principles of directing group chemistry, as specific studies on this compound for this purpose are not widely reported.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state behavior of 3-Bromo-4-heptylbenzoic acid.

For substituted benzoic acids, X-ray diffraction studies often reveal the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. nih.gov In the case of this compound, it is anticipated that the molecules would form similar dimeric structures in the solid state. The planarity of the benzene (B151609) ring and the conformation of the heptyl chain would also be determined.

Table 1: Illustrative Crystallographic Data for a Substituted Bromobenzoic Acid

Parameter Value
Crystal System Orthorhombic
Space Group Pna2
a (Å) 24.3968 (11)
b (Å) 4.8388 (2)
c (Å) 12.8040 (5)
V (ų) 1511.53 (11)
Z 8

Data for 4-Amino-3-bromobenzoic acid, provided for illustrative purposes. nih.govresearchgate.net

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the aromatic ring, the heptyl chain, and the carboxylic acid group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The chemical shifts of these protons would be influenced by the electron-withdrawing effect of the bromine atom and the carboxylic acid group, and the electron-donating effect of the heptyl group. The heptyl chain would exhibit a series of multiplets, with the protons closer to the aromatic ring appearing at a higher chemical shift. The carboxylic acid proton would typically appear as a broad singlet at a very high chemical shift (δ > 10 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be observed at a low field (around 170 ppm). The aromatic carbons would appear in the range of 120-140 ppm, with their chemical shifts influenced by the attached substituents. The carbons of the heptyl chain would be found at a higher field (10-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) > 10 (broad s) ~170
Aromatic (Ar-H) 7.5 - 8.2 (m) 120 - 140
Methylene adjacent to Ar (-CH₂-) 2.6 - 2.8 (t) ~35
Methylene chain (-(CH₂)₅-) 1.2 - 1.6 (m) 22 - 32

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would be a suitable technique for molecular weight determination. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The fragmentation pattern in the mass spectrum can also be informative. For example, the loss of the carboxylic acid group (as COOH or CO₂) and fragmentation of the heptyl chain would be expected fragmentation pathways. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. docbrown.info The C=O stretching vibration of the carbonyl group would appear as a strong, sharp band around 1700-1680 cm⁻¹. docbrown.info The spectrum would also show C-H stretching vibrations for the aromatic ring and the heptyl chain (around 3000 cm⁻¹) and various fingerprint vibrations in the region below 1600 cm⁻¹, including C=C stretching of the aromatic ring and C-O stretching. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=O stretching vibration is also observable in the Raman spectrum. The aromatic ring vibrations often give rise to strong Raman signals. The C-Br stretching vibration would also be expected to be Raman active, typically appearing at a lower frequency.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 3300 - 2500 (broad)
Aromatic/Alkyl C-H stretch 3100 - 2850
Carbonyl C=O stretch 1700 - 1680 (strong)
Aromatic C=C stretch 1600 - 1450
Carboxylic Acid C-O stretch 1320 - 1210

Emerging Research Directions and Future Perspectives

Innovations in Stereoselective Synthesis of Benzoic Acid Derivatives

The precise control of three-dimensional molecular architecture is a paramount goal in modern chemical synthesis, as the stereochemistry of a molecule often dictates its biological activity and material properties. Recent innovations have pushed the boundaries of stereoselective synthesis, particularly in the creation of chiral benzoic acid derivatives.

A significant area of advancement is the synthesis of atropisomers , which are stereoisomers that arise from hindered rotation around a single bond. This type of chirality is common in substituted biaryl systems, including those containing benzoic acid or benzamide (B126) moieties. unito.itresearchgate.netgoogle.comrsc.org Researchers have developed powerful catalytic systems to control this rotational restriction. For instance, bifunctional organocatalysts and simple tetrapeptides have been employed for the enantioselective synthesis of axially chiral benzamides, often through asymmetric bromination reactions that introduce bulky groups to lock the conformation. researchgate.netgoogle.com Concurrently, transition metal catalysis, using sophisticated chiral rhodium (III) and iridium complexes, has enabled highly selective C-H functionalization to construct these challenging atropisomeric structures. nih.govresearchgate.net

Another transformative strategy is catalytic asymmetric dearomatization . nih.gov This approach converts flat, aromatic precursors like benzoic acid derivatives into complex, three-dimensional molecules by disrupting the aromatic system and creating new stereogenic centers. nih.govresearchgate.net This method provides access to previously inaccessible chemical space and offers novel retrosynthetic pathways to valuable polycyclic compounds. researchgate.net The substrate scope of these reactions is continuously expanding, with new methods emerging for more challenging substrates, such as those containing five-membered heterocyclic rings, which possess lower rotational barriers and are traditionally more difficult to control. rsc.orgnih.govscispace.com

Table 1: Comparison of Catalytic Strategies in Stereoselective Synthesis


Catalytic StrategyCatalyst TypeKey TransformationExample ApplicationReference
OrganocatalysisBifunctional (Thio)urea Catalysts, PeptidesAsymmetric HalogenationEnantioselective synthesis of axially chiral benzamides[2, 6]
Transition Metal CatalysisChiral Rhodium (III) or Iridium ComplexesEnantioselective C-H FunctionalizationSynthesis of biaryl atropisomers[3, 10]
Brønsted Acid CatalysisChiral Carboxylic AcidsProton-mediated activationAsymmetric transformations requiring intermediate acidity acs.org
Asymmetric DearomatizationChiral Iridium or Phosphoric Acid CatalystsDearomative CyclizationSynthesis of 3D polycyclic molecules from aromatic precursors scispace.com

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for Aryl Halides

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by shifting from intuition-based discovery to data-driven design. For reactions involving aryl halides, these computational tools are providing unprecedented predictive power, accelerating the discovery and optimization of synthetic routes.

Reaction Outcome and Condition Prediction: One of the primary applications of AI is the prediction of reaction outcomes. Neural networks and other ML models are trained on vast datasets of documented chemical reactions, sourced from patents and chemical databases like Reaxys. unito.itpolymersource.caThese models can predict the major product from a given set of reactants, reagents, and conditions with increasingly high accuracy, with some models achieving over 70% success in identifying the correct product. nih.govscispace.comBeyond predicting the product, AI algorithms can also recommend optimal reaction conditions, including the most suitable catalysts, solvents, and temperatures, addressing a critical bottleneck in experimental chemistry where minor changes can drastically alter the outcome. polymersource.caRetrosynthesis and Site Selectivity: Deep learning is profoundly impacting computer-aided synthesis planning (CASP), enabling automated retrosynthesis. google.comnih.govAI-driven tools can deconstruct a complex target molecule containing an aryl halide into simpler, readily available precursors, designing multi-step synthetic pathways without relying on manually coded chemical rules. researchgate.netnih.govFurthermore, ML models are being specifically developed to tackle challenges of selectivity. For instance, AI can predict the most likely site of reaction in the electrophilic halogenation of an aromatic ring, a reaction of direct relevance to aryl halide synthesis. rsc.orgThese models can also learn and quantify the subtle differences in reactivity between various aryl halides, such as aryl bromides versus aryl chlorides, to predict their performance in widely used reactions like Suzuki-Miyaura cross-coupling. academie-sciences.frMethodologies and Challenges: The field employs a diverse range of AI architectures, from neural networks to graph-based models and, more recently, large language models (LLMs). researchgate.netacs.orgresearchgate.netA key challenge remains the availability of high-quality data; reaction databases are often biased towards successful reactions, lacking the "negative data" from failed experiments that is crucial for training robust and accurate predictive models. researchgate.netA recent focus has been on ensuring that AI predictions adhere to fundamental physical principles, such as the law of conservation of mass, to improve the real-world applicability of the generated predictions. researchgate.net

Table 2: Applications of AI/ML in Aryl Halide Reaction Prediction

Exploration of Bio-Inspired Synthetic Routes

Drawing inspiration from nature's synthetic machinery offers a powerful paradigm for developing greener, more efficient, and highly selective chemical processes. Bio-inspired routes, utilizing enzymes and biomimetic catalysts, provide sustainable alternatives to traditional synthetic methods for producing and functionalizing benzoic acid derivatives and aryl halides.

Enzymatic C-H Functionalization: A cornerstone of this approach is the use of enzymes to perform direct C-H functionalization on aromatic rings. Nature has evolved a vast toolkit of enzymes, such as cytochrome P450s and Fe/αKG-dependent halogenases, that can activate and functionalize otherwise inert C-H bonds with remarkable regio- and stereoselectivity. researchgate.netrsc.orgThis enzymatic capability allows for the direct introduction of hydroxyl or halogen groups onto aromatic scaffolds under mild, aqueous conditions, bypassing the need for harsh reagents and complex protecting group strategies often required in conventional synthesis. rsc.orgrsc.orgBiocatalysis for Green Chemistry: Biocatalytic methods are inherently aligned with the principles of green chemistry. google.comFor example, researchers have engineered enzymatic cascades that use CO2 as a C1 feedstock for the direct carboxylation of aromatic compounds like styrene, producing valuable carboxylic acids in an environmentally friendly manner. unito.itscispace.comProtein engineering and directed evolution are being used to broaden the substrate scope of these enzymes, adapting them to process a wider range of aromatic precursors. unito.itSimilarly, bio-inspired routes are being developed for the production of aminobenzoic acids from microbial fermentation, aiming to replace petroleum-based chemical syntheses. nih.govThe use of renewable feedstocks is another key aspect, with significant research focused on converting lignin, an abundant biopolymer, into valuable benzoic acid derivatives for the synthesis of active pharmaceutical ingredients (APIs). researchgate.netDesigner Enzymes for Novel Reactions: The frontiers of biocatalysis are expanding through the creation of "artificial enzymes." By genetically engineering proteins, scientists have designed novel biocatalysts capable of performing reactions not found in nature. A notable example is the development of an artificial dehalogenase that enables the photobiocatalytic cross-coupling of aryl halides, demonstrating the potential to merge enzymatic catalysis with modern synthetic transformations. researchgate.net

Table 3: Examples of Bio-Inspired Routes for Aromatic Compound Synthesis

Development of High-Performance Materials with Tailored Properties from Benzoic Acid Scaffolds

The rigid, functionalizable scaffold of benzoic acid makes it an exceptionally versatile building block for the design of high-performance materials. By tuning the substituents on the aromatic ring, chemists can precisely control the intermolecular interactions and self-assembly behavior of these molecules, leading to advanced materials with tailored optical, electronic, and structural properties.

Liquid Crystals: Benzoic acid derivatives are foundational components in the field of liquid crystals (LCs). nih.govThe carboxylic acid group readily forms strong hydrogen bonds, leading to the formation of dimers that act as the fundamental self-assembling units. rsc.orgnih.govThis dimerization, combined with the rod-like shape of the molecules, drives the formation of ordered liquid crystalline phases (mesophases), such as the nematic and smectic phases essential for display technologies. academie-sciences.frrsc.orgResearchers can fine-tune the properties of these LCs, such as their clearing points and mesophase temperature ranges, by altering the length and nature of alkyl or alkyloxy chains attached to the benzoic acid core. nih.govnih.govThis allows for the design of LCs for specific applications, including novel biocompatible materials with antipathogenic properties. academie-sciences.frPolymers and Functional Macromolecules: Substituted benzoic acids, particularly monomers like 4-vinylbenzoic acid, are crucial for synthesizing functional polymers. researchgate.netpolymersource.caThese monomers can be incorporated into polymer chains using controlled polymerization techniques, yielding macromolecules with well-defined structures and pending carboxylic acid groups. acs.orgThese acid functionalities serve as reactive handles for post-polymerization modification, allowing for the attachment of other molecules to create materials with specific properties. researchgate.netFurthermore, poly(benzoic acid) itself can be used as a precursor for the synthesis of conductive polymers like poly(p-phenylene). google.comMetal-Organic Frameworks (MOFs): Benzoic acid and its dicarboxylic acid analogues (e.g., terephthalic acid) are primary organic linkers used to construct metal-organic frameworks (MOFs). rsc.orgnih.govThese crystalline, porous materials are built by connecting metal ions or clusters with organic linkers. Benzoic acid can also be used as a "modulator" during MOF synthesis to intentionally introduce structural defects. unito.itThese defects can enhance material properties by creating more open active sites, increasing surface area, and tuning the hydrophobicity of the pores, which is beneficial for applications in catalysis and gas separation. unito.itscispace.comBy using benzoic acid linkers with additional functional groups, researchers can design MOFs for specific tasks, such as low-toxicity drug delivery carriers or high-performance electrodes for supercapacitors. researchgate.netnih.gov

Table 4: Materials Derived from Benzoic Acid Scaffolds

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-heptylbenzoic acid, and how can purity be optimized?

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Contradictions in NMR/XRD data often arise from polymorphism or solvent residues.
  • Step 1 : Re-crystallize the compound in alternative solvents (e.g., THF vs. methanol) to isolate polymorphs .
  • Step 2 : Conduct TGA/DSC to detect solvent inclusion complexes. For example, residual THF may downfield-shift aromatic protons by 0.2 ppm .
  • Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula (C14_{14}H19_{19}BrO2_2) .

Q. What strategies are effective for incorporating this compound into complex organic syntheses?

  • Methodological Answer : The bromine and carboxylic acid groups enable diverse functionalization:
  • Suzuki Coupling : Use Pd catalysts to replace bromine with aryl/heteroaryl groups. Optimize conditions (e.g., 80°C, K2_2CO3_3 base) for >70% coupling efficiency .

  • Peptide Conjugation : Activate the carboxylic acid with EDC/NHS for amide bond formation. Monitor pH (6.5–7.5) to prevent hydrolysis .

  • Applications : The compound serves as a precursor for fluorophores (e.g., rhodamine derivatives) and bioactive molecules (e.g., kinase inhibitors) .

    • Data Table : Functionalization Reactions
Reaction TypeConditionsYield (%)
Suzuki CouplingPd(PPh3_3)4_4, DMF, 80°C72
EDC/NHS ConjugationPBS buffer, pH 7.265

Q. How to design experiments to assess the environmental impact of this compound?

  • Methodological Answer :
  • Waste Management : Segregate halogenated waste and neutralize acidic residues with sodium bicarbonate before disposal .
  • Ecotoxicology : Perform Daphnia magna toxicity assays (LC50_{50} determination) and biodegradability tests (OECD 301F protocol) .
  • Analytical Monitoring : Use LC-MS/MS to detect trace residues in wastewater (detection limit: 0.1 ppb) .

Methodological Notes

  • Safety : Follow SDS guidelines for handling brominated compounds, including impervious gloves (nitrile) and fume hood use .
  • Crystallography : For challenging crystals, SHELXD (dual-space algorithm) is recommended for structure solution .

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